Structure and Bonding in RuHCl(PPh₃)₃: An Advanced Technical Guide
Structure and Bonding in RuHCl(PPh₃)₃: An Advanced Technical Guide
The following technical guide details the structure, bonding, and synthesis of Chlorohydridotris(triphenylphosphine)ruthenium(II) , denoted as RuHCl(PPh₃)₃ .
Executive Summary & Chemical Identity
RuHCl(PPh₃)₃ is a coordinatively unsaturated, 16-electron Ruthenium(II) complex. Unlike its stable, 18-electron carbonyl analog RuHCl(CO)(PPh₃)₃ , this species is highly reactive and serves as a potent homogeneous hydrogenation catalyst, functionally analogous to Wilkinson’s catalyst [RhCl(PPh₃)₃].
Its high reactivity stems from its
| Parameter | Details |
| Formula | RuHCl(P(C₆H₅)₃)₃ |
| Oxidation State | Ru(II) ( |
| Electron Count | 16-electron (Coordinatively Unsaturated) |
| Geometry | Distorted Square Pyramidal (Agostic stabilized) |
| Appearance | Deep Purple / Violet Solid (sensitive to |
| Key Reactivity | Rapid binding of |
Synthesis & Preparation Protocol
The synthesis of RuHCl(PPh₃)₃ requires strict anaerobic conditions due to its sensitivity. It is typically generated from the stable precursor RuCl₂(PPh₃)₃ via hydrogenolysis in the presence of a base.[2]
Reagents Required
-
Precursor: RuCl₂(PPh₃)₃ (Dichlorotris(triphenylphosphine)ruthenium(II)) – Brown/Black crystals.
-
Reductant: Hydrogen gas (
, 1 atm). -
Base: Triethylamine (
).[1] -
Solvent: Deoxygenated Benzene or Toluene.[1]
Step-by-Step Protocol
-
Preparation: Charge a Schlenk flask with RuCl₂(PPh₃)₃ (1.0 eq) under an Argon atmosphere.
-
Solvation: Add dry, degassed benzene/toluene to form a suspension.
-
Base Addition: Add Triethylamine (excess, typically 3–5 eq) to act as an HCl scavenger.[1]
-
Hydrogenation: Replace the Argon atmosphere with
gas (1 atm).[1] Stir vigorously at room temperature. -
Transformation: The brown suspension will gradually turn deep purple over 1–4 hours, indicating the formation of the monohydride species.[1]
-
Reaction:
-
-
Isolation: Filter the solution under inert gas to remove the ammonium salt precipitate. The filtrate contains the active RuHCl(PPh₃)₃ . Evaporation of solvent yields the purple solid.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from Ruthenium salts to the active monohydride catalyst.[3]
Solid-State Structure & Bonding Analysis
Geometry and Coordination
The bonding in RuHCl(PPh₃)₃ is defined by its need to mitigate coordinative unsaturation.[1]
-
Geometry: The complex adopts a distorted square pyramidal (SP) geometry.
-
Ligand Arrangement:
-
The Hydride (H⁻) and Chloride (Cl⁻) ligands typically occupy basal positions to minimize steric clash with the bulky phosphines.
-
The three PPh₃ ligands occupy the remaining sites (two basal, one apical).
-
-
Agostic Interaction: To stabilize the 16-electron count, an ortho-C–H bond from one of the phenyl rings of a phosphine ligand often tilts toward the empty coordination site (the 6th position). This is termed an agostic interaction (Ru···H–C), effectively "masking" the vacancy and modulating reactivity.
Electronic Configuration
-
Metal Center: Ru(II) is a
system.[1] -
Electron Counting:
-
Stability: The 16e count makes the complex isoelectronic with the active species of Wilkinson's catalyst. It is highly susceptible to oxidative addition (e.g., of
) or Lewis base coordination.
Trans Influence & Lability
The Hydride ligand exerts a strong trans influence , significantly weakening the bond trans to it.[1]
-
If a PPh₃ ligand is trans to the hydride, it becomes highly labile, creating a dissociation pathway that opens a site for substrate binding (e.g., alkene coordination).
-
This lability is critical for the catalytic cycle, allowing the complex to accommodate bulky substrates.
Catalytic Utility: Hydrogenation Mechanism
RuHCl(PPh₃)₃ is a highly active hydrogenation catalyst for terminal alkenes.[1][5] Its mechanism differs slightly from the 18-electron carboxylate or carbonyl ruthenium species due to the pre-existing vacancy.[1]
Mechanism Steps:
-
Alkene Coordination: The 16e species binds the alkene at the vacant site (or displaces a labile agostic interaction).[1]
-
Migratory Insertion: The hydride migrates to the alkene, forming a Ruthenium-Alkyl species (Ru-R).[1] This step is often rapid.[1]
-
Hydrogenolysis: Oxidative addition of
occurs (forming a Ru(IV) dihydride intermediate) or sigma-bond metathesis, releasing the alkane and regenerating the hydride.
Catalytic Cycle Diagram
Figure 2: Catalytic cycle for alkene hydrogenation mediated by RuHCl(PPh3)3.
Comparative Data: RuHCl(PPh₃)₃ vs. Analogs
Distinguishing the specific catalyst is vital for reproducibility. The carbonyl analog is often mistaken for the hydride due to similar naming conventions in older literature.[1]
| Feature | RuHCl(PPh₃)₃ | RuCl₂(PPh₃)₃ | RuHCl(CO)(PPh₃)₃ |
| Electron Count | 16e (Unsaturated) | 16e (Unsaturated) | 18e (Saturated) |
| Color | Purple / Violet | Brown / Black | White / Cream |
| Stability | Air Sensitive, N₂ Sensitive | Air Sensitive | Air Stable |
| Active Species? | Yes (Directly Active) | Precursor (Needs H₂) | Precursor (Needs dissociation) |
| IR Signature | N/A |
References
-
Synthesis and Reactivity: Hallman, P. S., McGarvey, B. R., & Wilkinson, G. (1968). Complexes of ruthenium, rhodium, and iridium with triphenylphosphine and other ligands.[4] Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
-
Structural Characterization: Skapski, A. C., & Troughton, P. G. H. (1968).[1] Crystal structure of dichlorotris(triphenylphosphine)ruthenium(II). Chemical Communications.[1]
-
Catalytic Applications: Jardine, F. H. (1984).[1] The properties and catalytic applications of dichlorotris(triphenylphosphine)ruthenium(II) and its hydrido derivatives. Progress in Inorganic Chemistry.[1]
-
Agostic Interactions in Ru(II): Sabo-Etienne, S., & Chaudret, B. (1998).[1] Dihydrogen bonding and agostic interactions in ruthenium complexes.[1][6] Chemical Reviews.[1]
Sources
- 1. RuH2(N2)(PPh3)3 | C54H47N2P3Ru | CID 13527219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Рутениум — Википедија [mk.wikipedia.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. discovery.researcher.life [discovery.researcher.life]
